molecular formula C12H16N2O B8700578 2-tert-Butyl-8-hydroxymethylimidazo[1,2-a]pyridine

2-tert-Butyl-8-hydroxymethylimidazo[1,2-a]pyridine

Cat. No. B8700578
M. Wt: 204.27 g/mol
InChI Key: OUIJEZCDTSHSNY-UHFFFAOYSA-N
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Patent
US08404707B2

Procedure details

From 2g (yield: 52%) as an oil; IR (CCl4) 2962, 1498 cm−1; 1H NMR (400 MHz, CDCl3) δ 1.09 (s, 9H), 4.72 (s, 2H), 5.01 (s, 1H), 6.39 (t, 1H, J=7 Hz), 6.73 (d, 1H, J=7 Hz), 7.03 (s, 1H), 7.67 (d, 1H, J=7 Hz); 13C NMR (100 MHz, CDCl3) δ 30.1, 32.2, 62.4, 106.8, 111.6, 124.4, 129.1, 143.9, 156.4; MS m/z 204 (M+, 53), 203 (100), 175 (24), 171 (55).
Name
2g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 24 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 55 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[N:6]=[C:7]2[C:12]([C:13](OCC)=[O:14])=[CH:11][CH:10]=[CH:9][N:8]2[CH:18]=1)([CH3:4])([CH3:3])[CH3:2]>C(Cl)(Cl)(Cl)Cl>[C:1]([C:5]1[N:6]=[C:7]2[C:12]([CH2:13][OH:14])=[CH:11][CH:10]=[CH:9][N:8]2[CH:18]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
2g
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1N=C2N(C=CC=C2C(=O)OCC)C1
Step Two
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 24 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 55 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1N=C2N(C=CC=C2CO)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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